4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved by reacting cyclopropylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The resulting thiadiazole derivative is then reacted with piperazine to form the piperazine-thiadiazole intermediate. Finally, this intermediate is coupled with a pyrimidine derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrimidine ring.
Substitution: Various substituents can be introduced into the piperazine or pyrimidine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine or pyrimidine rings.
Scientific Research Applications
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other active site components, while the piperazine and pyrimidine rings can engage in hydrogen bonding or hydrophobic interactions with the target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a similar thiadiazole ring but with a triazole moiety instead of a piperazine ring.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the other functional groups attached.
Uniqueness
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H24N6OS |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-cyclopropyl-5-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C18H24N6OS/c1-2-14(1)17-21-18(26-22-17)24-7-5-23(6-8-24)16-11-15(19-12-20-16)13-3-9-25-10-4-13/h11-14H,1-10H2 |
InChI Key |
PPBGVGZQYGXSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5 |
Origin of Product |
United States |
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